molecular formula C26H22N4O3 B2459862 6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-90-4

6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Numéro de catalogue: B2459862
Numéro CAS: 868147-90-4
Poids moléculaire: 438.487
Clé InChI: DUFYQJXIGFIUOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

9,11-bis(3-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-31-18-9-5-7-16(13-18)24-22-23(29-26-27-15-28-30(24)26)20-11-3-4-12-21(20)33-25(22)17-8-6-10-19(14-17)32-2/h3-15,24-25H,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFYQJXIGFIUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC(=CC=C5)OC)NC6=NC=NN26
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

  • Molecular Formula : C26H22N4O3
  • Molecular Weight : 438.487 g/mol
  • IUPAC Name : 6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

The compound's structure features a chromeno-triazolo-pyrimidine framework that contributes to its biological activity. The methoxy groups on the phenyl rings enhance its solubility and bioavailability.

Anticancer Activity

Research indicates that 6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)27.6
A549 (Lung)30.5
HeLa (Cervical)32.0

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has been reported to possess antimicrobial properties against a range of pathogens. Studies have shown:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Inhibitory effects on Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Analgesic and Anti-inflammatory Effects

In preclinical models, the compound has demonstrated analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). It reduces pain responses in animal models of inflammation and has shown a significant decrease in inflammatory markers.

Antioxidant Activity

The antioxidant potential of 6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has been evaluated using DPPH radical scavenging assays. The results indicate that it effectively neutralizes free radicals and protects cellular components from oxidative stress.

Case Studies

  • Study on MDA-MB-231 Cells : In a detailed study assessing the cytotoxic effects on breast cancer cells (MDA-MB-231), the compound exhibited an IC50 value of 27.6 µM. The study concluded that the presence of electron-withdrawing groups significantly enhances cytotoxicity due to increased p-π conjugation effects .
  • Antimicrobial Efficacy : A comparative study highlighted the compound's activity against various bacterial strains. The results showed that it outperformed some conventional antibiotics in terms of potency and spectrum of activity .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 45–97 nM.
  • HCT-116 (colon cancer) : IC50 values between 6–99 nM.
  • HepG-2 (liver cancer) : Moderate activity with IC50 values of 48–90 nM compared to standard drugs like sorafenib .

Antimicrobial Properties

The compound has demonstrated significant antibacterial and antifungal activities. Its mechanism includes disrupting microbial cell membranes and inhibiting essential enzymes necessary for microbial survival. This potential makes it a candidate for developing new antimicrobial agents against resistant strains .

Analgesic and Anti-inflammatory Effects

In animal models, 6,7-bis(3-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has shown efficacy in reducing pain and inflammation. It acts through inhibition of cyclooxygenase enzymes involved in the inflammatory pathway .

Antioxidant Activity

The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases .

Enzyme Inhibition

Studies have reported that this compound can inhibit several enzymes including:

  • Carbonic anhydrase
  • Cholinesterase
  • Alkaline phosphatase
  • Aromatase

These inhibitory effects suggest its potential use in treating conditions related to enzyme dysregulation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

StudyFindings
Anticancer Activity Significant cytotoxic effects on MCF-7 and HCT-116 cell lines with low IC50 values .
Antimicrobial Study Effective against various bacterial strains; potential for developing new antibiotics .
Analgesic Effects Demonstrated pain relief in animal models comparable to conventional analgesics .
Antioxidant Evaluation Showed a strong ability to reduce oxidative stress markers in vitro .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The triazolopyrimidine core undergoes nucleophilic substitution at electrophilic positions, particularly C-2 and C-5.

Key Reagents and Conditions :

  • Ammonia/Amines : Reacts with NH₃ or alkylamines in ethanol under reflux to yield amino-substituted derivatives.

  • Thiols : Thiol-containing nucleophiles replace halides (e.g., Cl⁻) in DMF at 80–100°C.

Example Reaction :

C28H24N4O3+R-NH2EtOH, ΔC28H23N5O3R+H2O\text{C}_{28}\text{H}_{24}\text{N}_4\text{O}_3 + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{C}_{28}\text{H}_{23}\text{N}_5\text{O}_3\text{R} + \text{H}_2\text{O}

Outcome : Improved solubility and bioactivity in derivatives .

Oxidation and Reduction

The dihydrochromeno moiety is redox-active, enabling controlled dehydrogenation or hydrogenation.

Reaction Type Reagents/Conditions Product
OxidationPCC (pyridinium chlorochromate)Aromatic chromene system
ReductionNaBH₄ in MeOHSaturated chromane derivatives

Mechanistic Insight :
Oxidation converts the 7,12-dihydrochromeno group into a fully aromatic system, enhancing π-conjugation.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes.

Conditions :

  • Cu(I)-catalyzed click chemistry at room temperature .

  • Microwave-assisted synthesis (100–120°C, 15–30 min).

Example :
Reaction with phenylacetylene forms fused triazolo-isoxazoline hybrids .

Electrophilic Aromatic Substitution

Methoxyphenyl groups direct electrophiles to para positions due to strong electron-donating effects.

Reagents :

  • HNO₃/H₂SO₄ (nitration)

  • Br₂/FeBr₃ (bromination)

Regioselectivity :

  • Nitration yields 4-nitro-3-methoxyphenyl derivatives .

  • Bromination occurs at C-4 and C-6 of the chromene ring.

Cross-Coupling Reactions

Suzuki-Miyaura and Buchwald-Hartwig couplings modify aryl groups or introduce heterocycles.

Coupling Type Catalyst Substrate Application
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl hybrids
Buchwald-HartwigPd₂(dba)₃/XPhosPrimary aminesAminated triazolopyrimidines

Yield : 60–85% under inert conditions .

Acid/Base-Mediated Rearrangements

The triazolopyrimidine ring undergoes ring-opening or contraction under strong acidic/basic conditions.

Notable Transformations :

  • Acidic Hydrolysis (HCl, 100°C): Cleaves the triazole ring to form pyrimidine-amines .

  • Base-Induced Rearrangement (NaOH, EtOH): Generates chromeno-triazine derivatives .

Photochemical Reactions

UV irradiation induces [4π] electrocyclization in the chromene moiety, forming polycyclic adducts.

Conditions :

  • λ = 365 nm, CH₃CN, 12–24 hr.

  • Quantum yield: Φ = 0.45 ± 0.03.

Comparative Reactivity of Substituents

Position Reactivity Dominant Reaction
3-MethoxyphenylHigh electrophilic substitutionNitration, sulfonation
Chromene C-10Moderate radical stabilityHalogenation
Triazole N-1Ligand for metal coordinationPd-catalyzed couplings

Q & A

Q. Table 1. Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitationReference
DMF Fusion62–70>95Rapid cyclization (10–12 min)High-boiling solvent removal
Solvothermal (EtOH/H2 _2O)5590Eco-friendlyLonger reaction time (24 h)

Q. Table 2. Spectroscopic Benchmarks

TechniqueKey Peaks/ShiftsFunctional Group AssignmentReference
IR1600–1650 cm⁻¹C=N (triazole)
1H^1H NMRδ 3.8–4.0 (s, 6H)OCH3_3 (methoxyphenyl)
HRMSm/z 533.12 [M+H]+^+Molecular ion confirmation

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.